Fagaramide

Description

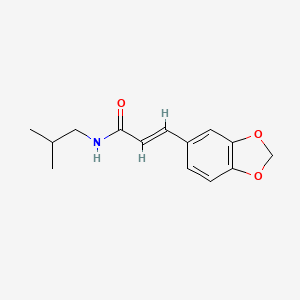

This compound has been reported in Asarum sagittarioides, Zanthoxylum gilletii, and other organisms with data available.

Structure

3D Structure

Properties

CAS No. |

60045-88-7 |

|---|---|

Molecular Formula |

C14H17NO3 |

Molecular Weight |

247.29 g/mol |

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)prop-2-enamide |

InChI |

InChI=1S/C14H17NO3/c1-10(2)8-15-14(16)6-4-11-3-5-12-13(7-11)18-9-17-12/h3-7,10H,8-9H2,1-2H3,(H,15,16)/b6-4+ |

InChI Key |

WKWYNAMJWDRHBP-GQCTYLIASA-N |

Isomeric SMILES |

CC(C)CNC(=O)/C=C/C1=CC2=C(C=C1)OCO2 |

Canonical SMILES |

CC(C)CNC(=O)C=CC1=CC2=C(C=C1)OCO2 |

Appearance |

Solid powder |

Other CAS No. |

495-86-3 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

fagaramide fagaramide, (E)-isomer piperonyl-4-aacrylylisobutylamide |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Natural Sources, Distribution, and Analysis of Fagaramide

Introduction

This compound, also known as N-Isobutyl-3,4-methylenedioxy-trans-cinnamamide, is a naturally occurring alkamide that has garnered significant interest within the scientific community. This compound belongs to the broader class of hydroxycinnamic acid amides (HCAAs), which are synthesized by plants as secondary metabolites, often in response to environmental stressors. This compound and its analogues have been investigated for a range of biological activities, including antimicrobial, cytotoxic, anti-sickling, and local anesthetic properties, making them promising candidates for drug discovery and development.[1][2] This guide provides a comprehensive overview of the natural sources of this compound, its distribution within the plant kingdom, detailed protocols for its extraction and analysis, and an exploration of its proposed biosynthetic and biological signaling pathways.

Natural Sources and Distribution of this compound

This compound is predominantly found within the Rutaceae family, particularly in the genus Zanthoxylum (syn. Fagara).[3][4] However, its presence has also been noted in other plant families, indicating a broader, though less concentrated, distribution. The compound is typically isolated from the bark (stem and root) and fruits of these plants.[5][6]

A summary of plant species reported to contain this compound is presented in Table 1.

Table 1: Natural Sources and Distribution of this compound

| Family | Genus | Species | Plant Part(s) | Reference(s) |

|---|---|---|---|---|

| Rutaceae | Zanthoxylum | Zanthoxylum zanthoxyloides | Stem Bark, Root Bark, Fruits | [4][5][7][8] |

| Zanthoxylum leprieurii | Stem Bark | [9] | ||

| Zanthoxylum schinifolium | Not Specified | [4] | ||

| Zanthoxylum chalybeum | Stem Bark, Leaves, Root Bark | [1][7] | ||

| Zanthoxylum parachanthum | Stem Bark | [1] | ||

| Zanthoxylum gilletii | Not Specified | [3] | ||

| Zanthoxylum rubescens | Root, Stem Bark, Fruit | [3] | ||

| Zanthoxylum lemairie | Root, Stem Bark, Fruit | [3] | ||

| Zanthoxylum thomense | Root, Stem Bark, Fruit | [3] | ||

| Zanthoxylum nitidum | Stems | [6] | ||

| Apocynaceae | Alstonia | Alstonia boonei | Not Specified | [9] |

| Aristolochiaceae | Asarum | Asarum sagittarioides | Not Specified | |

Quantitative Analysis

Quantitative data on this compound concentration across different species and tissues is limited in the existing literature. Most studies focus on the isolation and identification of the compound for bioactivity screening rather than systematic quantification. However, extraction yields and analytical methods suggest that this compound is a significant constituent in the bark of many Zanthoxylum species.

One study reported a yield of 31.5 g (10.5%) of a crude methanolic extract from 300 g of powdered Fagara zanthoxyloides (syn. Zanthoxylum zanthoxyloides) root-bark, from which this compound was subsequently isolated. Validated HPLC methods have been developed for other alkamides and phenolic compounds, achieving limits of detection (LOD) and quantification (LOQ) in the ng/mL to µg/mL range, indicating that these techniques are sufficiently sensitive for the precise quantification of this compound in plant matrices.[10][11][12]

Table 2: Representative Data on Extraction Yields and Analytical Sensitivity

| Parameter | Value | Source Plant/Method | Reference |

|---|---|---|---|

| Crude Extract Yield | 10.5% (w/w) | Methanolic extract from F. zanthoxyloides root-bark | |

| HPLC-DAD LOD | 39.1 ng/mL | Validated method for similar phenolic compounds | [11] |

| HPLC-DAD LOQ | 156.3 ng/mL | Validated method for similar phenolic compounds | [11] |

| UHPLC-MS/MS Linearity | 1–800 µg/mL | Method for other Zanthoxylum alkamides |[10] |

Experimental Protocols

The isolation and quantification of this compound involve multi-step procedures including extraction, chromatographic separation, and analytical determination.

Protocol for Extraction and Isolation

This protocol describes a general procedure for the extraction and isolation of this compound from plant material, primarily stem or root bark.

-

Preparation of Plant Material:

-

Air-dry the collected plant material (e.g., Zanthoxylum zanthoxyloides stem bark) at room temperature until brittle.

-

Grind the dried material into a fine powder using a mortar and pestle or a mechanical grinder.[4]

-

-

Soxhlet Extraction (Method A):

-

Place 1 kg of the powdered bark into a large cellulose thimble.

-

Load the thimble into a Soxhlet extractor.

-

Extract the powder with n-hexane for approximately 72 hours.[4]

-

Concentrate the resulting hexane extract in vacuo using a rotary evaporator at 40°C to yield the crude extract.

-

-

Maceration (Method B):

-

Macerate the powdered plant material in a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) (1:1 v/v) at room temperature for 48-72 hours with occasional stirring.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude extract.[1]

-

-

Column Chromatography for Isolation:

-

Dissolve 10 g of the crude hexane extract in a minimal volume of hexane and adsorb it onto 8-10 g of silica gel (60-120 mesh) to form a slurry.

-

Allow the solvent to evaporate completely.

-

Prepare a gravity column packed with silica gel in hexane.

-

Carefully load the dried slurry onto the top of the column.

-

Elute the column using a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate (e.g., 90:10, 85:15, 80:20 n-hexane:ethyl acetate).[5]

-

Collect fractions (e.g., 20 mL each) and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate 7:3) and visualization under UV light or by charring with concentrated sulfuric acid.

-

Combine fractions with similar TLC profiles (Rf value for this compound is approximately 0.61).[5]

-

Recrystallize the combined fractions from ethyl acetate to yield pure this compound as white crystals.

-

-

Structural Elucidation:

-

Confirm the identity and purity of the isolated compound using standard spectroscopic techniques, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).[4]

-

Protocol for Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol is a representative method for the quantification of this compound in a crude plant extract, based on validated methods for similar phenolic compounds.[13][14][15]

-

Instrumentation and Conditions:

-

HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.

-

Column: A reverse-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

-

Gradient Program: Start with 90% A / 10% B, linearly increase to 100% B over 30 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Monitor at the λmax of this compound (approximately 320 nm).

-

Injection Volume: 20 µL.

-

-

Preparation of Standards and Samples:

-

Standard Stock Solution: Accurately weigh 1 mg of pure isolated this compound and dissolve it in 10 mL of HPLC-grade methanol to prepare a 100 µg/mL stock solution.

-

Calibration Curve: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

-

Sample Preparation: Accurately weigh 100 mg of the crude plant extract, dissolve it in 10 mL of methanol, and sonicate for 15 minutes. Filter the solution through a 0.45 µm syringe filter prior to injection.

-

-

Analysis and Quantification:

-

Inject the standard solutions in triplicate to construct a calibration curve by plotting peak area against concentration. Determine the linearity (R² value).

-

Inject the prepared sample solution.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

-

-

Method Validation (as per ICH guidelines):

-

Validate the method for linearity, precision (intra-day and inter-day), accuracy (spike recovery), limit of detection (LOD), and limit of quantification (LOQ) to ensure reliability.[15]

-

Visualizations: Workflows and Pathways

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the isolation and analysis of this compound from a plant source.

Caption: Workflow for this compound Isolation and Analysis.

Proposed Biosynthetic Pathway

This compound is biosynthesized via the phenylpropanoid pathway, starting from the amino acid L-phenylalanine, and incorporates an amine moiety derived from L-valine.

Caption: Proposed Biosynthetic Pathway of this compound.

Signaling Pathway: this compound-Induced Apoptosis

The cytotoxic activity of this compound against cancer cells is likely mediated through the induction of apoptosis, a form of programmed cell death.[1][8] The intrinsic (mitochondrial) pathway is a common mechanism for natural product-induced apoptosis.[16]

Caption: Proposed Mechanism: this compound-Induced Apoptosis.

References

- 1. Cytotoxicity of this compound derivative and canthin-6-one from Zanthoxylum (Rutaceae) species against multidrug resistant leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Zanthoxylum Species: A Review of Traditional Uses, Phytochemistry and Pharmacology in Relation to Cancer, Infectious Diseases and Sickle Cell Anemia [frontiersin.org]

- 3. journals.athmsi.org [journals.athmsi.org]

- 4. file.sdiarticle3.com [file.sdiarticle3.com]

- 5. researchgate.net [researchgate.net]

- 6. Alkamides in Zanthoxylum Species: Phytochemical Profiles and Local Anesthetic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Zanthoxylum Species: A Comprehensive Review of Traditional Uses, Phytochemistry, Pharmacological and Nutraceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Chemistry and Pharmacology of Alkylamides from Natural Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. HPLC-PDA Method for Quantification of Bioactive Compounds in Crude Extract and Fractions of Aucklandia costus Falc. and Cytotoxicity Studies against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. phcogres.com [phcogres.com]

- 15. Validation of a New HPLC-DAD Method to Quantify 3-Deoxyanthocyanidins Based on Carajurin in Medicinal Plants and for Chemical Ecology Studies [mdpi.com]

- 16. mdpi.com [mdpi.com]

Zanthoxylum species containing Fagaramide

An In-depth Technical Guide to Fagaramide-Containing Zanthoxylum Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Zanthoxylum (Family: Rutaceae), comprising over 250 species of deciduous and evergreen trees and shrubs, is a rich source of bioactive secondary metabolites.[1] These plants are globally distributed, with a significant presence in Asia, Africa, and the Americas, where they are integral to traditional medicine and culinary practices.[2][3] A key class of compounds isolated from Zanthoxylum are alkamides, which are known for a range of pharmacological effects, including analgesic, anti-inflammatory, and cytotoxic activities.[4]

This compound, specifically trans-fagaramide ((2E)-3-(2H-1,3-Benzodioxol-5-yl)-N-(2-methylpropyl)prop-2-enamide), is a naturally occurring alkamide that has been identified in several Zanthoxylum species.[5][6] Its relatively simple structure and diverse biological activities, including cytotoxic, antimicrobial, and neuroprotective properties, have made it a compound of interest for phytochemical research and drug discovery.[2][7] This technical guide provides a comprehensive overview of the Zanthoxylum species known to contain this compound, quantitative data on its presence, detailed experimental protocols for its isolation and analysis, and an exploration of its known pharmacological activities and associated signaling pathways.

Zanthoxylum Species Containing this compound

This compound has been successfully isolated and identified from various parts of several Zanthoxylum species. The primary species reported in the literature are summarized in Table 1.

Table 1: Documented Zanthoxylum Species Containing this compound

| Species Name | Synonym(s) | Plant Part(s) Containing this compound | Reference(s) |

|---|---|---|---|

| Zanthoxylum zanthoxyloides | Fagara zanthoxyloides Lam. | Stem Bark, Root Bark, Fruits | [3][8][9][10] |

| Zanthoxylum leprieurii | Fagara leprieurii | Stem Bark | [4] |

| Zanthoxylum chalybeum | N/A | Stem Bark | [7] |

| Zanthoxylum gilletii | N/A | Not specified | [11] |

| Fagara heitzii | (Likely a synonym for a Zanthoxylum species) | Not specified |[4] |

Quantitative Data

Precise quantitative data on the concentration of pure this compound (e.g., in mg/g) in raw plant material is not extensively reported in the available literature. However, the yields of crude extracts, from which this compound is subsequently isolated, provide an indirect measure of its abundance. This data is crucial for assessing the viability of a particular species or plant part as a source for large-scale extraction.

Table 2: Extraction Yields from this compound-Containing Zanthoxylum Species

| Species Name | Plant Part | Extraction Solvent(s) | Extraction Method | Crude Extract Yield (%) | Reference(s) |

|---|---|---|---|---|---|

| Zanthoxylum zanthoxyloides | Root Bark | Methanol (after ether defatting) | Soaking | 10.5% | [12] |

| Zanthoxylum zanthoxyloides | Stem Bark | 70% Ethanol | Cold Maceration | 10.77% | [13] |

| Zanthoxylum chalybeum | Stem Bark | Methanol/Dichloromethane (1:1) | Not specified | Not specified | [7] |

| Zanthoxylum leprieurii | Stem Bark | Chloroform/Methanol (1:1) | Not specified | Not specified |[4] |

Experimental Protocols

The isolation and quantification of this compound involve multi-step procedures requiring careful selection of solvents and chromatographic techniques.

Extraction and Isolation

A common workflow for the extraction and isolation of this compound from Zanthoxylum plant material is detailed below. This protocol is a composite based on methodologies reported for Zanthoxylum zanthoxyloides and Zanthoxylum chalybeum.[7][8][10]

Protocol 4.1.1: General Extraction and Isolation of this compound

-

Material Preparation: The selected plant material (e.g., stem bark) is air-dried to a constant weight and pulverized into a fine powder to maximize the surface area for solvent extraction.[10]

-

Extraction:

-

1 kg of the powdered plant material is subjected to exhaustive extraction using a Soxhlet apparatus with a non-polar solvent such as hexane for 72 hours. This initial step defats the material and extracts non-polar compounds, including this compound.[8]

-

Alternatively, maceration or extraction with a mixture of solvents like Methanol/Dichloromethane (1:1) can be employed.[7]

-

-

Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C) to yield a viscous residue.[5]

-

Chromatographic Fractionation:

-

The crude extract (e.g., 10 g) is adsorbed onto silica gel (e.g., 8 g).[5]

-

The slurry is then applied to a silica gel gravity column.

-

The column is eluted with a solvent gradient of increasing polarity, typically starting with 100% hexane and gradually introducing ethyl acetate (e.g., 90:10, 85:15, 80:20 v/v).[5][8]

-

-

Fraction Analysis and Purification:

-

Fractions are collected in vials and monitored by Thin Layer Chromatography (TLC).[5]

-

Fractions exhibiting similar TLC profiles (based on Rƒ values and visualization under UV light or with a charring agent) are pooled.

-

The pooled fractions containing the target compound are further purified by recrystallization from a suitable solvent (e.g., ethyl acetate) or by using more advanced chromatographic techniques like preparative HPLC to yield pure this compound crystals.[5][8]

-

Characterization and Quantification

Once isolated, the structure of this compound is confirmed using spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR, 2D-NMR), and Mass Spectrometry (MS).[8] For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the methods of choice.

Protocol 4.2.1: Exemplar HPLC Method for Quantification

This protocol is based on general methods for quantifying phenolic and alkaloid compounds in plant extracts.[14][15][16]

-

Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile or methanol).

-

Gradient Program (Example): Start with 95% A / 5% B, ramp to 100% B over 25 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by scanning a pure this compound standard for its λmax (typically in the 254-320 nm range for cinnamamides).

-

Quantification: A calibration curve is generated using a series of known concentrations of a pure this compound standard. The concentration in the extract is determined by comparing its peak area to the calibration curve.

Protocol 4.2.2: Exemplar GC-MS Method for Analysis

This protocol is based on general methods for the analysis of volatile and semi-volatile compounds in plant extracts.[13][17][18][19]

-

Instrumentation: Gas chromatograph coupled to a Mass Spectrometer.

-

Column: A non-polar capillary column, such as a DB-5ms (5%-phenyl-methylpolysiloxane) (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program (Example): Initial temperature of 60°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 10 minutes.

-

Injector Temperature: 250°C.

-

MS Parameters: Electron Ionization (EI) mode at 70 eV. Scan range of m/z 40-550.

-

Identification: this compound is identified by comparing its retention time and mass spectrum with that of a pure standard or by matching its mass spectrum with library data (e.g., NIST).

Pharmacological Activities and Signaling Pathways

This compound exhibits a range of biological activities, primarily cytotoxicity against cancer cells and neuroprotective effects. The precise molecular mechanisms are still under investigation, but current evidence points towards the modulation of key cellular signaling pathways involved in cell death, survival, and stress response.

Cytotoxic Activity

This compound and its derivatives have demonstrated moderate cytotoxicity against various cancer cell lines, particularly leukemia cells (CCRF-CEM and multidrug-resistant CEM/ADR5000).[7] The mechanism is suggested to involve the induction of apoptosis or programmed cell death.[7] Many cytotoxic natural products function by initiating the intrinsic apoptotic pathway, which is triggered by cellular stress and leads to the activation of a cascade of caspase enzymes.

References

- 1. Targeting cancer signaling pathways by natural products: Exploring promising anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Zanthoxylum Species: A Review of Traditional Uses, Phytochemistry and Pharmacology in Relation to Cancer, Infectious Diseases and Sickle Cell Anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Cytotoxicity of this compound derivative and canthin-6-one from Zanthoxylum (Rutaceae) species against multidrug resistant leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journalsarjnp.com [journalsarjnp.com]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. file.sdiarticle3.com [file.sdiarticle3.com]

- 11. This compound | C14H17NO3 | CID 5281772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Acute toxicity effects of the methanolic extract of Fagara zanthoxyloides (Lam.) root-bark - PMC [pmc.ncbi.nlm.nih.gov]

- 13. phytojournal.com [phytojournal.com]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.) [mdpi.com]

- 17. phcogj.com [phcogj.com]

- 18. GC-MS analysis, anti-inflammatory and anti-proliferative properties of the aerial parts of three Mesembryanthemum spp - PMC [pmc.ncbi.nlm.nih.gov]

- 19. rjptonline.org [rjptonline.org]

The Biosynthesis of Fagaramide in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fagaramide is a bioactive alkamide found predominantly in plants of the genus Zanthoxylum (Rutaceae family). This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, integrating current knowledge of plant secondary metabolism. The pathway is elucidated as a convergence of the phenylpropanoid pathway, yielding a piperonylic acid derivative, and the amino acid metabolism pathway, which provides the isobutylamine moiety. The final condensation of these two precursors is catalyzed by an N-acyltransferase. This document details the proposed enzymatic steps, precursor molecules, and intermediate compounds. While quantitative data for the entire pathway remains limited, this guide presents a robust theoretical framework to direct future research and drug development efforts. Experimental protocols for the elucidation of this pathway are also provided.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is not fully elucidated in a single plant species. However, based on the chemical structure of this compound, (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-methylpropyl)prop-2-enamide, and established knowledge of plant secondary metabolic pathways, a comprehensive pathway can be proposed. The synthesis involves two primary branches that converge in a final condensation step.

Branch 1: Biosynthesis of the Piperonylic Acid Moiety via the Phenylpropanoid Pathway

The aromatic core of this compound, piperonylic acid, is derived from the ubiquitous phenylpropanoid pathway, which begins with the amino acid L-phenylalanine.

-

Step 1: Deamination of L-Phenylalanine. The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid.

-

Step 2: Hydroxylation of Cinnamic Acid. trans-Cinnamic acid is then hydroxylated at the para-position by Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase, to yield p-coumaric acid.

-

Step 3: Activation of p-Coumaric Acid. The carboxyl group of p-coumaric acid is activated by 4-Coumarate:CoA Ligase (4CL) to form p-coumaroyl-CoA, a central intermediate in phenylpropanoid metabolism.

-

Step 4: Hydroxylation and Methylation. p-Coumaroyl-CoA undergoes a series of hydroxylation and methylation reactions to form feruloyl-CoA. This involves C3'H (p-coumaroyl shikimate 3'-hydroxylase) and CCoAOMT (caffeoyl-CoA O-methyltransferase) .

-

Step 5: Formation of the Methylenedioxy Bridge. A key step in the formation of the piperonyl group is the creation of a methylenedioxy bridge from an ortho-hydroxymethoxy-phenyl group. In other plant species, this reaction is catalyzed by a specific class of cytochrome P450 enzymes. It is proposed that a CYP719 family enzyme catalyzes the formation of the methylenedioxy bridge from a feruloyl-CoA derivative to yield a piperonyl-CoA precursor[1][2].

-

Step 6: Chain Shortening. The three-carbon side chain of the piperonyl-CoA precursor is likely shortened by one carbon to yield piperonyl-CoA. The exact mechanism for this in this compound biosynthesis is yet to be determined but could involve a β-oxidation-like pathway.

Branch 2: Biosynthesis of the Isobutylamine Moiety

The isobutylamine portion of this compound is derived from the branched-chain amino acid L-valine.

-

Step 1: Decarboxylation of L-Valine. L-valine is decarboxylated by the enzyme Valine Decarboxylase to produce isobutylamine[3].

Final Step: Condensation

-

Step 2: Amide Bond Formation. The final step in the biosynthesis of this compound is the condensation of piperonyl-CoA and isobutylamine. This reaction is catalyzed by an N-acyltransferase , likely belonging to the BAHD (BEAT, AHCT, HCBT, and DAT) family of acyltransferases, which are known to be involved in the synthesis of various plant amides[4][5][6].

Quantitative Data

Currently, there is a lack of specific quantitative data in the scientific literature regarding the enzyme kinetics, substrate concentrations, and product yields for the complete this compound biosynthetic pathway in any plant species. Future research should focus on characterizing the key enzymes to obtain this crucial data for metabolic engineering and synthetic biology applications.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of biochemical and molecular biology techniques. The following are detailed methodologies for key experiments.

Identification and Characterization of Pathway Genes and Enzymes

Protocol 1: Transcriptome Analysis to Identify Candidate Genes

-

Plant Material: Collect tissues from a Zanthoxylum species known to produce this compound (e.g., roots, stems, leaves).

-

RNA Extraction: Extract total RNA from the collected tissues using a suitable plant RNA extraction kit.

-

Library Preparation and Sequencing: Prepare cDNA libraries and perform high-throughput sequencing (e.g., Illumina RNA-seq).

-

Bioinformatic Analysis:

-

Assemble the transcriptome de novo if a reference genome is unavailable.

-

Annotate the transcripts by sequence homology searches against public databases (e.g., NCBI, UniProt).

-

Identify candidate genes encoding PAL, C4H, 4CL, C3'H, CCoAOMT, cytochrome P450s (especially from the CYP719 family), valine decarboxylase, and BAHD acyltransferases based on sequence similarity.

-

Perform differential gene expression analysis between tissues with high and low this compound content to prioritize candidate genes.

-

Protocol 2: Heterologous Expression and Enzyme Assays

-

Gene Cloning: Clone the full-length coding sequences of candidate genes into an appropriate expression vector (e.g., pET vectors for E. coli or pYES vectors for yeast).

-

Heterologous Expression: Transform the expression constructs into a suitable host (E. coli or Saccharomyces cerevisiae) and induce protein expression.

-

Protein Purification: Purify the recombinant enzymes using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Enzyme Assays:

-

Spectrophotometric Assays (for PAL, C4H, 4CL):

-

PAL: Monitor the formation of trans-cinnamic acid from L-phenylalanine by measuring the increase in absorbance at 290 nm.

-

C4H: A coupled assay with 4CL can be used. Monitor the consumption of NADPH at 340 nm.

-

4CL: Monitor the formation of the CoA thioester by measuring the increase in absorbance at a specific wavelength (e.g., 333 nm for p-coumaroyl-CoA).

-

-

LC-MS Based Assays (for Cytochrome P450, Valine Decarboxylase, and N-acyltransferase):

-

Cytochrome P450 (Methylenedioxy Bridge Formation): Incubate the purified enzyme with the proposed substrate (e.g., a feruloyl-CoA derivative) and NADPH. Analyze the reaction products by LC-MS to detect the formation of the piperonyl group.

-

Valine Decarboxylase: Incubate the purified enzyme with L-valine. Detect the formation of isobutylamine by derivatization followed by GC-MS or by direct analysis using LC-MS.

-

N-acyltransferase: Incubate the purified enzyme with piperonyl-CoA and isobutylamine. Analyze the reaction mixture by LC-MS to detect the formation of this compound.

-

-

In Vivo Pathway Elucidation

Protocol 3: Isotopic Labeling Studies

-

Precursor Feeding: Administer stable isotope-labeled precursors (e.g., ¹³C-phenylalanine, ¹³C-valine) to Zanthoxylum cell cultures or whole plants.

-

Metabolite Extraction: After an incubation period, harvest the plant material and perform a metabolite extraction.

-

LC-MS Analysis: Analyze the extracts using high-resolution LC-MS to trace the incorporation of the isotopic labels into this compound and its proposed intermediates. This will provide direct evidence for the precursor-product relationships in the pathway.

Mandatory Visualizations

Proposed Biosynthesis Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Gene Identification

Caption: Workflow for identifying this compound biosynthesis genes.

Conclusion and Future Perspectives

This technical guide outlines the current understanding and a robustly proposed pathway for the biosynthesis of this compound in plants. While the general framework is well-supported by established principles of plant secondary metabolism, significant research is required to fully elucidate the specific enzymes and regulatory mechanisms in Zanthoxylum species. The identification and characterization of the proposed cytochrome P450 for methylenedioxy bridge formation, the valine decarboxylase, and the final N-acyltransferase are critical next steps. The experimental protocols provided herein offer a roadmap for researchers to unravel these details. A comprehensive understanding of the this compound biosynthetic pathway will not only advance our knowledge of plant biochemistry but also open avenues for the biotechnological production of this and related bioactive alkamides for pharmaceutical and other applications.

References

- 1. Characterization of two methylenedioxy bridge-forming cytochrome P450-dependent enzymes of alkaloid formation in the Mexican prickly poppy Argemone mexicana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. UPLC-MS/MS Profile Combined With RNA-Seq Reveals the Amino Acid Metabolism in Zanthoxylum bungeanum Leaves Under Drought Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Family characteristics, phylogenetic reconstruction, and potential applications of the plant BAHD acyltransferase family - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Structural and Biochemical Insights Into Two BAHD Acyltransferases (AtSHT and AtSDT) Involved in Phenolamide Biosynthesis [frontiersin.org]

An In-depth Technical Guide to the Chemical Structure and Properties of Fagaramide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of Fagaramide. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential therapeutic applications of this natural compound.

Chemical Structure and Identifiers

This compound, a naturally occurring alkamide, is predominantly found in various species of the Zanthoxylum genus.[1] Its structure consists of a cinnamamide core with a methylenedioxy group on the phenyl ring and an isobutyl group attached to the amide nitrogen.[2]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | (2E)-3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)prop-2-enamide | [2] |

| CAS Number | 495-86-3 (trans isomer) | [3] |

| Molecular Formula | C₁₄H₁₇NO₃ | [2] |

| SMILES | CC(C)CNC(=O)/C=C/C1=CC2=C(C=C1)OCO2 | [2] |

| InChI | InChI=1S/C14H17NO3/c1-10(2)8-15-14(16)6-4-11-3-5-12-13(7-11)18-9-17-12/h3-7,10H,8-9H2,1-2H3,(H,15,16)/b6-4+ | [2] |

| InChIKey | WKWYNAMJWDRHBP-GQCTYLIASA-N | [2] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its pharmacokinetic and pharmacodynamic behavior. A summary of these properties is presented below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 247.29 g/mol | [2] |

| Melting Point | 113-115 °C | [1] |

| XLogP3 | 3.1 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 5 | [2] |

| Topological Polar Surface Area | 47.6 Ų | [2] |

| Heavy Atom Count | 18 | [2] |

Biological and Pharmacological Properties

This compound has been investigated for a range of biological activities, with notable cytotoxic and antimicrobial effects. These properties are attributed to its unique chemical structure.

Cytotoxic Activity

This compound has demonstrated moderate cytotoxic activity against various cancer cell lines. This suggests its potential as a lead compound for the development of novel anticancer agents. The mechanism of action is believed to involve the induction of apoptosis.[4]

Table 3: Cytotoxic Activity of this compound and its Derivatives

| Cell Line | Compound | IC₅₀ (µM) | Reference |

| CCRF-CEM (Leukemia) | This compound derivative | < 50 | [4] |

| CEM/ADR5000 (Multidrug-resistant Leukemia) | This compound derivative | < 50 | [4] |

Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity against both bacteria and fungi, validating its use in traditional medicine for treating various infections.[1][5]

Table 4: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) | Reference |

| Pseudomonas aeruginosa | 125 | [3] |

| Staphylococcus aureus | 250 | [3] |

| Salmonella typhi | 250 | [3] |

| Escherichia coli | 250 | [3] |

Experimental Protocols

Extraction and Isolation of this compound from Zanthoxylum zanthoxyloides

The following protocol describes a typical procedure for the extraction and isolation of this compound from the stem bark of Zanthoxylum zanthoxyloides.

Protocol 1: Soxhlet Extraction and Column Chromatography Purification

-

Preparation of Plant Material: Air-dry the stem bark of Zanthoxylum zanthoxyloides and grind it into a fine powder using a mortar and pestle.[5]

-

Soxhlet Extraction:

-

Place 1 kg of the powdered stem bark into a thimble.

-

Load the thimble into a Soxhlet extractor.

-

Add hexane to a round-bottom flask and assemble the Soxhlet apparatus.

-

Heat the solvent and carry out the extraction for 72 hours.[5]

-

After extraction, evaporate the solvent to dryness using a rotary evaporator at 40°C to obtain the crude hexane extract.[5]

-

-

Column Chromatography:

-

Prepare a slurry of silica gel in hexane.

-

Pack a glass column with the silica gel slurry.

-

Dissolve the crude hexane extract in a minimal amount of hexane and load it onto the column.

-

Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity with ethyl acetate.[5]

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC).

-

Combine the fractions containing this compound and evaporate the solvent to yield the purified compound.

-

Caption: Workflow for the extraction and purification of this compound.

Potential Signaling Pathways

While the precise signaling pathways modulated by this compound are still under investigation, its cytotoxic activity suggests a potential interaction with apoptosis-regulating pathways. Many natural compounds with anticancer properties are known to induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

Caption: General representation of apoptosis signaling pathways.

Additionally, many natural compounds exert anti-inflammatory effects by inhibiting key signaling pathways such as NF-κB and MAPK. While direct evidence for this compound is pending, its traditional use in treating inflammatory conditions suggests a potential role in modulating these pathways.

Caption: General anti-inflammatory signaling pathways potentially modulated by natural compounds.

Conclusion

This compound is a promising natural product with well-documented cytotoxic and antimicrobial properties. Its chemical structure and physicochemical characteristics make it an interesting candidate for further investigation in drug discovery and development. Future research should focus on elucidating its precise mechanisms of action, including the specific signaling pathways it modulates, to fully realize its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C14H17NO3 | CID 5281772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Cytotoxicity of this compound derivative and canthin-6-one from Zanthoxylum (Rutaceae) species against multidrug resistant leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. file.sdiarticle3.com [file.sdiarticle3.com]

An In-Depth Technical Guide to Fagaramide: From Chemical Identity to Cellular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fagaramide, a naturally occurring alkamide predominantly found in plants of the Zanthoxylum genus, has garnered significant scientific interest for its diverse biological activities. This technical guide provides a comprehensive overview of this compound, including its precise chemical identity, a summary of its known biological effects with corresponding quantitative data, detailed experimental methodologies for assessing its activity, and an exploration of its modulation of key cellular signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Identity: IUPAC Name and Synonyms

This compound is chemically classified as a member of the cinnamamides and is a secondary carboxamide.[1]

Preferred IUPAC Name: (2E)-3-(2H-1,3-Benzodioxol-5-yl)-N-(2-methylpropyl)prop-2-enamide[2]

Synonyms: A variety of synonyms for this compound are reported in chemical literature and databases. The most common of these include:

-

trans-Fagaramide[2]

-

N-Isobutyl-3,4-methylenedioxy-trans-cinnamamide[2]

-

(E)-3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)prop-2-enamide[1]

-

Piperonyl-4-aacrylylisobutylamide[1]

-

N-Isobutyl-3,4-methylenedioxycinnamamide[1]

CAS Numbers:

Quantitative Biological Data

This compound has demonstrated a range of biological activities, most notably antimicrobial and cytotoxic effects. The following tables summarize the available quantitative data for these activities.

| Table 1: Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC) | |

| Microorganism | MIC (μg/mL) |

| Pseudomonas aeruginosa | 125[3] |

| Staphylococcus aureus | 250[3] |

| Salmonella typhi | 250[3] |

| Escherichia coli | 250[3] |

| Table 2: Cytotoxic Activity of this compound (IC50) | |

| Cell Line | IC50 (µM) |

| CCRF-CEM (Leukemia) | < 50[4] |

| CEM/ADR5000 (Multidrug-resistant Leukemia) | < 50[4] |

Experimental Protocols

The following sections detail the methodologies employed in key experiments to determine the biological activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of this compound is commonly assessed using the broth microdilution method.

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared by dissolving a known weight of the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Serial Dilutions: A series of twofold dilutions of the this compound stock solution are prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria) in microtiter plates. The concentrations tested typically range from 1.25 to 20 µg/mL.[5]

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., 10^6 colony-forming units (CFU)/mL for bacteria).[5]

-

Incubation: The microtiter plates are incubated under appropriate conditions for the test organism (e.g., 37°C for 24 hours for bacteria).[5]

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.[5]

Cytotoxicity Assay (Resazurin Reduction Assay)

The cytotoxic effects of this compound on cancer cell lines are frequently evaluated using the resazurin reduction assay.

-

Cell Seeding: Cancer cells (e.g., CCRF-CEM) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its effect.

-

Resazurin Addition: A solution of resazurin is added to each well. Viable, metabolically active cells will reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

-

Fluorescence Measurement: After a further incubation period, the fluorescence is measured using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which represents the concentration of this compound required to inhibit cell growth by 50%, is calculated from the dose-response curve.[4]

Signaling Pathway Modulation

While the precise molecular mechanisms of this compound are still under active investigation, current research suggests its involvement in the modulation of key cellular signaling pathways, primarily related to apoptosis and inflammation.

Apoptosis Induction

This compound's cytotoxic activity is believed to be mediated, at least in part, through the induction of apoptosis. The intrinsic apoptosis pathway is a critical process in programmed cell death.

Anti-inflammatory Effects via NF-κB Pathway

Natural alkamides have been shown to possess anti-inflammatory properties, often through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. While direct evidence for this compound is still emerging, a plausible mechanism involves the inhibition of IκB kinase (IKK), a key upstream regulator of NF-κB.

Conclusion and Future Directions

This compound stands out as a promising natural product with demonstrated antimicrobial and cytotoxic activities. This guide has provided a detailed overview of its chemical properties, biological effects, and the experimental approaches used for its evaluation. While the modulation of apoptosis and NF-κB signaling pathways are plausible mechanisms of action, further research is imperative to elucidate the precise molecular targets and interactions of this compound. Future studies should focus on target identification and validation, as well as preclinical in vivo efficacy and safety profiling, to fully assess the therapeutic potential of this intriguing natural compound.

References

- 1. This compound | C14H17NO3 | CID 5281772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxicity of this compound derivative and canthin-6-one from Zanthoxylum (Rutaceae) species against multidrug resistant leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. file.sdiarticle3.com [file.sdiarticle3.com]

Spectroscopic Profile of Fagaramide: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Fagaramide, a naturally occurring alkamide found in various Zanthoxylum species. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed data and methodologies to support further research and application.

Chemical Structure

This compound is chemically known as (2E)-3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)prop-2-enamide. Its structure is characterized by a piperonyl group attached to an acrylamide moiety, which in turn is linked to an isobutyl group.

Molecular Formula: C₁₄H₁₇NO₃[1][2] Molecular Weight: 247.29 g/mol [1][2]

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for elucidating the detailed molecular structure of this compound. The data below is compiled from analyses performed in different deuterated solvents.

Table 1: ¹H-NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ) in Acetone (ppm) [3] | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity & Coupling Constant (J in Hz) [3] |

| H-2 | 6.71 | Data not available | s |

| H-5 | 6.91 | Data not available | d, J = 8.2 |

| H-6 | 6.93 | Data not available | dd, J = 8.2, 2.0 |

| H-7 | 6.30 | Data not available | d, J = 15.6 |

| H-8 | 7.35 | Data not available | d, J = 15.6 |

| H-1' | 3.32 | Data not available | m |

| H-2' | 1.87 | Data not available | m |

| H-3', H-4' (CH₃)₂ | 0.93 | Data not available | d, J = 7.2 |

| -OCH₂O- | 6.04 | Data not available | s |

| NH | 3.94 | Data not available | Signal not specified |

Note: The large coupling constant (J = 15.6 Hz) between H-7 and H-8 is consistent with a trans configuration of the olefinic bond[3].

Table 2: ¹³C-NMR Spectroscopic Data for this compound (in Acetone) [3]

| Carbon Assignment | Chemical Shift (δ) in Acetone (ppm) [3] |

| C-1 | 138.7 |

| C-2 | 120.5 |

| C-3 | 147.3 |

| C-4 | 148.1 |

| C-5 | 123.6 |

| C-6 | 129.5 |

| C-7 | Data not available |

| C-8 | Data not available |

| C-9 (C=O) | 166.14 |

| -OCH₂O- | 101.6 |

| C-1' | 46.5 |

| C-2' | Data not available |

| C-3' | 20.3 |

| C-4' | 21.3 |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of this compound. While detailed fragmentation patterns are not extensively published, the key identifier is the molecular ion peak.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₄H₁₇NO₃ |

| Exact Mass | 247.12 g/mol |

| Molecular Weight | 247.29 g/mol [1][2] |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the this compound molecule. The vibrational frequencies correspond to specific bond types.

Table 4: Infrared (IR) Spectroscopic Data for this compound [4][5]

| Wavenumber (cm⁻¹) | Assignment (Functional Group) |

| ~3300 | N-H stretching (amide) |

| ~3010 | C-H stretching (aromatic) |

| ~2950 | C-H stretching (aliphatic) |

| ~1650 | C=O stretching (amide I) |

| ~1600 | C=C stretching (alkene) |

| ~1540 | N-H bending (amide II) |

| ~1250 | C-O-C stretching (ether) |

| ~1040 | C-O-C stretching (methylenedioxy) |

| ~930 | =C-H bending (trans-alkene) |

Experimental Protocols

The following are generalized yet detailed protocols for obtaining the spectroscopic data presented above, based on standard laboratory practices and available information[5][6].

Sample Preparation

-

Isolation: this compound is typically isolated from the stem bark of Zanthoxylum species. The plant material is extracted using a solvent system such as dichloromethane/methanol (1:1)[4].

-

Purification: The crude extract is subjected to repeated column chromatography to isolate pure this compound crystals[4][7].

-

Purity Confirmation: The purity of the isolated compound is confirmed by Thin Layer Chromatography (TLC) and by ensuring a sharp melting point (113-115°C)[3]. For commercially sourced this compound, it is often used without further purification if a high purity (e.g., 99%) is certified[5].

NMR Spectroscopy Protocol

-

Sample Preparation: Approximately 5-10 mg of pure this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Acetone-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, such as a 600 MHz instrument[8].

-

Data Acquisition:

-

¹H-NMR: Spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak.

-

¹³C-NMR: Spectra are typically acquired with proton decoupling to simplify the spectrum to single peaks for each unique carbon.

-

2D-NMR: Techniques such as COSY, HSQC, and HMBC are employed to confirm proton-proton and proton-carbon correlations and to unambiguously assign all signals[4].

-

Mass Spectrometry Protocol

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent like methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap) is used.

-

Data Acquisition: The sample is introduced into the ion source (e.g., electrospray ionization - ESI). The mass analyzer is scanned over a relevant mass range (e.g., m/z 50-500) to detect the molecular ion and any fragment ions.

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation: A small amount of pure this compound is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).

-

Instrumentation: An FT-IR spectrometer, such as a Perkin Elmer FT-IR BX, is used[5].

-

Data Acquisition: The spectrum is recorded over the mid-IR range (4000-400 cm⁻¹)[5]. A background spectrum of the KBr pellet or salt plate is taken first and automatically subtracted from the sample spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of this compound from a natural source.

Caption: Experimental workflow for this compound isolation and characterization.

References

- 1. This compound | C14H17NO3 | CID 5281772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxicity of this compound derivative and canthin-6-one from Zanthoxylum (Rutaceae) species against multidrug resistant leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. file.sdiarticle3.com [file.sdiarticle3.com]

- 8. archipel.uqam.ca [archipel.uqam.ca]

Preliminary Investigations into the Bioactivity of Fagaramide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fagaramide, a naturally occurring alkamide predominantly isolated from plants of the Zanthoxylum genus, has garnered scientific interest for its potential therapeutic properties.[1] Preliminary research has focused on elucidating its bioactivity, primarily in the realms of antimicrobial and cytotoxic effects. This technical guide synthesizes the current, publicly available data from these initial studies, presenting quantitative findings, detailing experimental methodologies, and visualizing the research workflows. The information herein aims to provide a foundational resource for researchers and professionals involved in drug discovery and development, highlighting both the known attributes of this compound and the areas requiring further mechanistic investigation.

Introduction

This compound, chemically known as (2E)-3-(2H-1,3-Benzodioxol-5-yl)-N-(2-methylpropyl)prop-2-enamide, is a compound that has been the subject of various phytochemical and pharmacological screenings.[1][2] Its presence in traditional medicinal plants has prompted scientific inquiry into its potential as a lead compound for novel therapeutic agents. The majority of early-stage research has centered on evaluating its efficacy against pathogenic microorganisms and cancer cell lines. While these studies provide valuable data on its biological effects, a comprehensive understanding of its molecular mechanism of action remains to be fully elucidated. This document serves to consolidate the existing preliminary data to inform future research directions.

Quantitative Bioactivity Data

The following tables summarize the key quantitative data from antimicrobial and cytotoxic studies on this compound. These findings offer a comparative look at its potency against various biological targets.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Assay Type | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) (µg/mL) | Reference |

| Pseudomonas aeruginosa | Agar well diffusion | 125 | Not Reported | [3] |

| Staphylococcus aureus | Agar well diffusion | 250 | Not Reported | [3] |

| Salmonella typhi | Agar well diffusion | 250 | Not Reported | [3] |

| Escherichia coli | Agar well diffusion | 250 | Not Reported | [3] |

| Various bacteria and fungi | Broth dilution | 1.25 - 20 | Not Reported | [4] |

Table 2: Cytotoxic Activity of this compound and Its Derivatives

| Cell Line | Compound | Assay Type | IC50 (µM) | Reference |

| CCRF-CEM (Leukemia) | This compound (2) | Resazurin reduction | < 50 | [5] |

| CEM/ADR5000 (Multidrug-resistant Leukemia) | This compound (2) | Resazurin reduction | < 50 | [5] |

| Cardiomyoblast H9c2 | Aryl halogen-substituted this compound analog | Resazurin assay | > 50 | [6] |

| Breast adenocarcinoma MCF7 | Aryl halogen-substituted this compound analog | Resazurin assay | > 50 | [6] |

| Breast adenocarcinoma MCF7 | p-aminophenyl-β-monosubstituted trans-fagaramide | Resazurin assay | > 50 | [6] |

Experimental Protocols

The methodologies employed in the preliminary studies of this compound are crucial for the interpretation and replication of the reported findings. The following sections detail the key experimental protocols.

Isolation and Characterization of this compound

This compound is typically isolated from the stem bark of Zanthoxylum species.[4][7]

-

Extraction: The powdered plant material (e.g., stem bark) is subjected to Soxhlet extraction using a solvent such as hexane or a mixture of dichloromethane and methanol (1:1).[3][7]

-

Fractionation: The resulting crude extract is then fractionated using column chromatography with a step gradient of solvents, for instance, increasing polarity with hexane and ethyl acetate mixtures.[7]

-

Purification and Identification: Fractions are monitored by Thin Layer Chromatography (TLC). Fractions containing this compound are combined and may be further purified, often resulting in white crystals.[4] The structure of the isolated compound is confirmed using spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR - 1H-NMR, 13C-NMR, 2D-NMR), and Mass Spectrometry (MS).[5][7]

Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound has been assessed using standard microbiological techniques.

-

Agar Well Diffusion Method:

-

Bacterial cultures are standardized to a specific density (e.g., 10^6 cfu/mL).[4]

-

The microbial suspension is uniformly spread on the surface of an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria).

-

Wells are created in the agar, and a specific concentration of this compound is added to each well.

-

The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).[4]

-

The diameter of the zone of inhibition around each well is measured to determine the antimicrobial activity.[4]

-

-

Broth Dilution Method (for MIC determination):

-

A serial dilution of this compound is prepared in a sterile broth medium in test tubes, with concentrations typically ranging from 1.25 to 20 µg/mL.[4]

-

Each tube is inoculated with a standardized suspension of the test microorganism.

-

The tubes are incubated under appropriate conditions.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that shows no visible growth (turbidity) of the microorganism.[4]

-

Cytotoxicity Assays

The cytotoxic effects of this compound and its analogs have been evaluated against various cancer cell lines.

-

Resazurin Reduction Assay:

-

Cells (e.g., CCRF-CEM, CEM/ADR5000) are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with various concentrations of the test compound (this compound or its analogs) and incubated for a specified period.

-

A solution of resazurin is added to each well, and the plates are incubated further.

-

Viable, metabolically active cells reduce the blue resazurin to the pink, fluorescent resorufin.

-

The fluorescence or absorbance is measured using a microplate reader.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[5]

-

Visualized Workflows and Postulated Mechanisms

While detailed signaling pathways for this compound's action are not yet established, the following diagrams illustrate the general experimental workflow and a high-level, speculative mechanism for its antimicrobial activity based on general knowledge of similar compounds.[3]

Caption: General experimental workflow for the isolation, identification, and bioactivity screening of this compound.

Caption: Postulated high-level antimicrobial mechanism of action for this compound.

Conclusion and Future Directions

The preliminary studies on this compound reveal its potential as a bioactive compound with notable antimicrobial and cytotoxic properties. The quantitative data presented provide a baseline for its efficacy, and the detailed experimental protocols offer a framework for future research. However, the current body of literature lacks in-depth investigations into the specific molecular mechanisms of action.

Future research should prioritize:

-

Target Identification: Elucidating the specific cellular and molecular targets of this compound in both microbial and cancer cells.

-

Signaling Pathway Analysis: Investigating the signaling pathways modulated by this compound to understand its mode of action in inducing cytotoxicity.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a broader range of this compound analogs to identify key structural features for enhanced potency and selectivity.[6]

-

In Vivo Studies: Progressing to in vivo models to evaluate the efficacy, pharmacokinetics, and safety profile of this compound.

A more profound understanding of this compound's mechanism of action is imperative for its potential development as a therapeutic agent. The foundational work summarized in this guide serves as a critical stepping stone for these future investigations.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C14H17NO3 | CID 5281772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. file.sdiarticle3.com [file.sdiarticle3.com]

- 5. Cytotoxicity of this compound derivative and canthin-6-one from Zanthoxylum (Rutaceae) species against multidrug resistant leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journalsarjnp.com [journalsarjnp.com]

A Technical Guide to the Biological Activities of Fagaramide

Executive Summary: Fagaramide, a naturally occurring alkamide primarily isolated from plants of the Zanthoxylum genus, has garnered significant scientific interest due to its diverse pharmacological properties.[1] This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its antimicrobial, cytotoxic, anti-inflammatory, and neuroprotective effects. The document summarizes key quantitative data, details relevant experimental protocols, and illustrates critical biological pathways and workflows to support researchers, scientists, and drug development professionals in their understanding of this promising bioactive compound.

Introduction

This compound, with the IUPAC name (2E)-3-(2H-1,3-Benzodioxol-5-yl)-N-(2-methylpropyl)prop-2-enamide, is a secondary carboxamide found in various plant species, notably within the Rutaceae family (Zanthoxylum).[1][2] Its relatively simple structure has made it a target for synthesis and analog development.[1] Emerging research has highlighted its potential as a therapeutic agent, demonstrating a range of biological activities that warrant further investigation for drug discovery and development. This guide consolidates the current scientific knowledge on this compound's bioactivity.

Antimicrobial and Antifungal Activity

This compound has demonstrated noteworthy activity against a spectrum of bacterial and fungal pathogens, supporting the traditional use of Zanthoxylum extracts in treating infections.[3][4]

Quantitative Data: Antimicrobial Activity

The efficacy of this compound has been quantified using Minimum Inhibitory Concentration (MIC), a standard measure of antimicrobial potency.

| Microorganism | Type | MIC (µg/mL) | Reference |

| Pseudomonas aeruginosa | Gram-negative Bacteria | 125 | [3] |

| Staphylococcus aureus | Gram-positive Bacteria | 250 | [3] |

| Salmonella typhi | Gram-negative Bacteria | 250 | [3] |

| Escherichia coli | Gram-negative Bacteria | 250 | [3] |

Experimental Protocol: Minimum Inhibitory/Bactericidal Concentration (MIC/MBC) Assay

The antimicrobial activity of this compound is typically determined using a broth microdilution method followed by subculturing to establish the minimum bactericidal concentration.[4][5]

-

Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Bacterial or fungal strains are cultured in an appropriate broth medium to a standardized concentration (e.g., 0.5 McFarland standard).

-

Serial Dilution: In a 96-well microtiter plate, serial dilutions of the this compound stock solution are made with the broth medium to achieve a range of final concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbes and broth) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under optimal conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth.[5] This can be assessed visually or with a viability indicator like resazurin.

-

MBC Determination: A small aliquot from the wells showing no visible growth is subcultured onto an agar plate. The plate is incubated for 24-48 hours. The MBC is the lowest concentration that results in no microbial growth on the agar, indicating cell death rather than just growth inhibition.[5]

Visualization: Antimicrobial Assay Workflow

Caption: A flowchart of the standard experimental protocol to determine antimicrobial potency.

Cytotoxic and Anticancer Activity

This compound and its derivatives have shown cytotoxic effects against various cancer cell lines, including those exhibiting multidrug resistance, highlighting its potential in oncology research.[6][7]

Quantitative Data: Cytotoxicity

The half-maximal inhibitory concentration (IC₅₀) values demonstrate the concentration of this compound required to inhibit 50% of cell proliferation.

| Cell Line | Cell Type | IC₅₀ (µM) | Reference |

| CCRF-CEM | Drug-sensitive Leukemia | < 50 | [6] |

| CEM/ADR5000 | Multidrug-resistant Leukemia | < 50 | [6] |

Note: A derivative of this compound, 4-(isoprenyloxy)-3-methoxy-3,4-deoxymethylenedioxythis compound, also displayed moderate cytotoxicity in these cell lines.[6]

Experimental Protocol: Resazurin Reduction Cytotoxicity Assay

This assay measures cell viability by quantifying the metabolic reduction of non-fluorescent resazurin (blue) to the highly fluorescent resorufin (pink) by viable cells.[6][7]

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The cells are incubated with the compound for a specified period (e.g., 48 or 72 hours).

-

Resazurin Addition: A sterile resazurin solution is added to each well, and the plate is incubated for an additional 2-4 hours.

-

Fluorescence Measurement: The fluorescence of resorufin is measured using a microplate reader with an appropriate excitation/emission wavelength pair (e.g., ~560 nm excitation, ~590 nm emission).

-

IC₅₀ Calculation: The fluorescence readings are converted to percentage viability relative to the vehicle control. The IC₅₀ value is then calculated by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualization: Cytotoxicity Assay Workflow

Caption: A generalized workflow for determining the IC₅₀ value of a compound on cancer cells.

Anti-inflammatory Activity

While direct studies on isolated this compound are emerging, extracts of plants containing this compound, such as Fagara zanthoxyloides, show significant anti-inflammatory effects.[8] The mechanisms are believed to involve the modulation of key inflammatory signaling pathways like Nuclear Factor-kappa B (NF-κB).[9][10]

Experimental Protocol: Carrageenan-Induced Paw Edema

This is a standard in vivo model for evaluating the anti-inflammatory activity of compounds against acute inflammation.[8][11]

-

Animal Acclimatization: Wistar rats or mice are acclimatized to laboratory conditions for at least one week.

-

Grouping: Animals are divided into several groups: a control group (vehicle), a standard drug group (e.g., Indomethacin or Diclofenac Sodium), and test groups receiving different doses of this compound.[11]

-

Compound Administration: The test compound, standard drug, or vehicle is administered orally or via intraperitoneal injection.

-

Inflammation Induction: After a set time (e.g., 30-60 minutes), acute inflammation is induced by a sub-plantar injection of a 1% carrageenan suspension into the right hind paw of each animal.

-

Edema Measurement: The paw volume is measured immediately before carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[11]

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group, allowing for the assessment of anti-inflammatory activity.

Visualization: Potential Anti-inflammatory Mechanism

This compound may exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a central regulator of inflammation.[9][10]

Caption: A potential mechanism where this compound inhibits inflammation by blocking IKK activation.

Neuroprotective Effects

Phytochemicals are increasingly studied for their ability to protect against neuronal damage.[12] While specific research on this compound is in early stages, related compounds and natural products often exert neuroprotective effects by activating pro-survival signaling pathways, such as the PI3K/Akt pathway, and by reducing oxidative stress and neuroinflammation.[13][14][15]

Experimental Protocol: In Vitro Neuroprotection Assay

A common method to assess neuroprotective potential is to measure a compound's ability to prevent cell death in neuronal cell lines (e.g., PC12, SH-SY5Y) induced by a neurotoxin.

-

Cell Culture: Neuronal cells are cultured and differentiated as required. They are then seeded in multi-well plates.

-

Pre-treatment: Cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 2-24 hours).

-

Toxin Induction: Neurotoxicity is induced by adding an agent such as hydrogen peroxide (H₂O₂) for oxidative stress, or MPP+ as a model for Parkinson's disease.[14]

-

Incubation: Cells are co-incubated with the compound and the toxin for 24-48 hours.

-

Viability Assessment: Cell viability is measured using an appropriate assay (e.g., MTT, Resazurin, or LDH release assay) to quantify the protective effect of this compound against the toxin-induced cell death.

-

Analysis: The results are expressed as a percentage of the viability of untreated control cells, and the EC₅₀ (half-maximal effective concentration) for the protective effect can be calculated.

Visualization: PI3K/Akt Pro-Survival Pathway

The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and is a target for many neuroprotective compounds.[9][13]

Caption: A simplified diagram of the PI3K/Akt signaling cascade promoting cell survival.

Conclusion and Future Directions

This compound is a bioactive natural product with a compelling profile of antimicrobial and cytotoxic activities. Preliminary evidence also suggests potential roles in anti-inflammatory and neuroprotective processes. The data presented in this guide underscore the need for further research to fully elucidate its mechanisms of action, establish its in vivo efficacy and safety, and explore its structure-activity relationships. Future investigations should focus on identifying specific molecular targets, evaluating its therapeutic potential in animal models of disease, and synthesizing novel analogs with enhanced potency and selectivity. Such efforts will be crucial for translating the pharmacological promise of this compound into tangible therapeutic applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C14H17NO3 | CID 5281772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. file.sdiarticle3.com [file.sdiarticle3.com]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxicity of this compound derivative and canthin-6-one from Zanthoxylum (Rutaceae) species against multidrug resistant leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The Signaling Pathways and Targets of Natural Compounds from Traditional Chinese Medicine in Treating Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neuroprotective Effect of Several Phytochemicals and Its Potential Application in the Prevention of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Natural Products and Their Neuroprotective Effects in Degenerative Brain Diseases: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Neuroprotection mediated by natural products and their chemical derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Fagaramide: A Technical Guide on its Discovery and Scientific Evolution

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fagaramide, a naturally occurring alkamide, has garnered significant scientific interest due to its diverse biological activities, including antimicrobial, cytotoxic, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery, historical research, and key experimental methodologies related to this compound. It is intended to serve as a detailed resource for researchers and professionals in the field of drug discovery and development, offering insights into its isolation, synthesis, and putative mechanisms of action.

Introduction and Historical Context

This compound, chemically known as (2E)-3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)prop-2-enamide, is a secondary metabolite predominantly found in plants of the Zanthoxylum genus (Family: Rutaceae). The traditional use of these plants in various cultures for treating ailments such as malaria, sickle cell anemia, and tuberculosis hinted at the presence of bioactive constituents, leading to modern scientific investigation.[1]

The first isolation of this compound is credited to researchers who identified it from the leaves of Zanthoxylum rubescens.[2] Subsequent studies have confirmed its presence in various other species, including Zanthoxylum zanthoxyloides, from which it has been isolated from the stem bark.[1][3] These early phytochemical explorations laid the groundwork for future investigations into its biological properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (2E)-3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)prop-2-enamide | [4] |

| Molecular Formula | C₁₄H₁₇NO₃ | [4] |

| Molecular Weight | 247.29 g/mol | [4] |

| CAS Number | 495-86-3 | [5] |

| Melting Point | 116-118 °C | [5] |

| Appearance | White crystals | [6] |

Experimental Protocols

This section details the methodologies for the isolation, synthesis, and biological evaluation of this compound, compiled from various research articles.

Isolation from Natural Sources

The isolation of this compound from plant material typically involves solvent extraction followed by chromatographic purification.

A common method for extracting this compound from the stem bark of Zanthoxylum zanthoxyloides is Soxhlet extraction.[1][3]

-